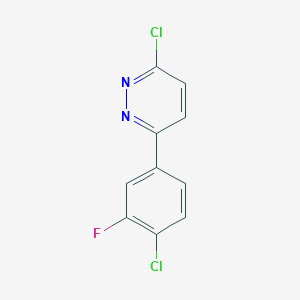
4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine
Overview
Description
4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine, also known as 4-ACPC, is a pyrimidine-based compound that has gained attention in recent years due to its potential applications in scientific research. As a synthetic product, 4-ACPC has a number of advantages over naturally-occurring compounds, such as its stability and predictability in both laboratory and industrial settings. This article will discuss the synthesis method of 4-ACPC, its scientific research applications, its mechanism of action, the biochemical and physiological effects of the compound, the advantages and limitations for lab experiments, and the potential future directions for 4-ACPC research.
Scientific Research Applications
Synthesis and Structural Characterization
- Adamantylated pyrimidines, including compounds similar to "4-((1r,3r,5r,7r)-Adamantan-2-yl)-6-chloropyrimidine", have been synthesized through reactions involving adamantane derivatives with various chemical agents. These compounds have been studied for their molecular structures, often using X-ray crystallography methods. The synthesis often aims to explore the chemical properties and reactivity of adamantane-containing compounds, contributing to the development of new materials and drugs (Orzeszko et al., 2004).
Biological Evaluation
- Certain adamantylated pyrimidines exhibit significant biological activities, including antimicrobial and anticancer properties. For example, specific derivatives have shown promising results in preliminary biological evaluations, highlighting their potential as therapeutic agents. The biological activity of these compounds can be attributed to the unique structural features imparted by the adamantane and pyrimidine components, which may interact with biological targets in a distinctive manner (Orzeszko et al., 2004).
Mechanism of Action
Target of Action
Adamantine, a component of this compound, has been found to interact with various targets including influenza a virus m2 protein .
Mode of Action
Without specific studies on this compound, it’s difficult to determine its exact mode of action. Adamantine and its derivatives are known to interact with their targets by fitting into specific protein structures due to their unique, rigid structure .
Biochemical Pathways
Adamantine and its derivatives have been found to affect various pathways, including viral replication pathways in the case of influenza a virus .
Pharmacokinetics
Adamantine is known to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the urine .
Result of Action
Adamantine and its derivatives can cause various effects depending on their specific targets and mode of action .
properties
IUPAC Name |
4-(2-adamantyl)-6-chloropyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2/c15-13-6-12(16-7-17-13)14-10-2-8-1-9(4-10)5-11(14)3-8/h6-11,14H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYNDAQUMWVPPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3C4=CC(=NC=N4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




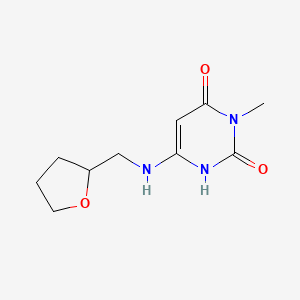
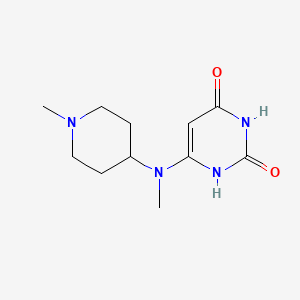
![5-benzyl-4-(tert-butyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480196.png)


![5-benzyl-4-(4-methoxyphenyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480202.png)
![2-Benzyl-5-methyl-1-(pentan-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1480203.png)
![Methyl 2-benzyl-2-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B1480204.png)
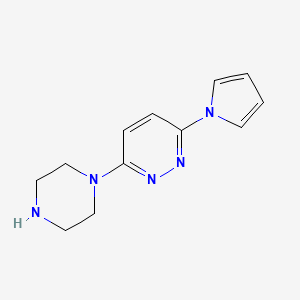
![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)
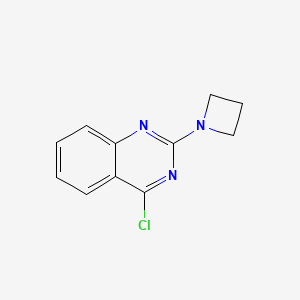
![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)
